molecular formula C32H32F2N8O3 B599603 Posaconazole inter-8 CAS No. 161532-56-5

Posaconazole inter-8

Cat. No.: B599603
CAS No.: 161532-56-5
M. Wt: 614.658
InChI Key: BODQCIJGJACIKO-HEIROHQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Posaconazole inter-8 is synthesized through a multi-step process involving the formation of key intermediates. The reaction conditions often involve the use of solvents such as dichloromethane and water, along with catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using advanced techniques such as spray drying solid dispersion technology. This method enhances the solubility and bioavailability of the compound, making it more effective for oral administration . The process involves dissolving this compound in a solvent system and then spray drying it to form a stable, amorphous solid dispersion .

Properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQCIJGJACIKO-HEIROHQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704868
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161532-56-5
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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